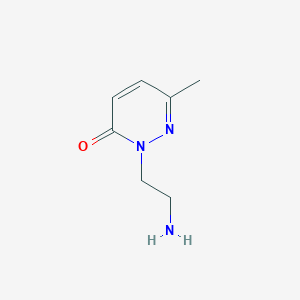

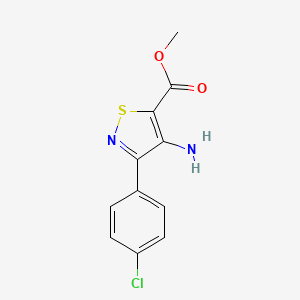

Methyl 2-(piperazin-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

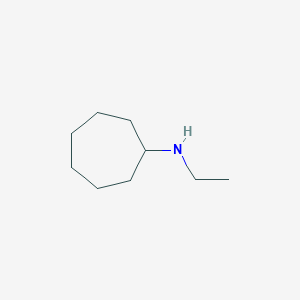

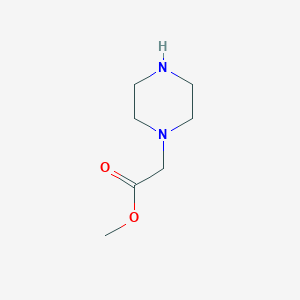

Methyl 2-(piperazin-1-yl)acetate is an organic compound . It is a white solid that is soluble in water and ethanol . It is commonly used as a pharmaceutical intermediate, particularly in the synthesis of certain antidepressants .

Synthesis Analysis

The synthesis of Methyl 2-(piperazin-1-yl)acetate involves the reaction of certain compounds in the presence of potassium carbonate . The methoxy group of the ester is then substituted by various amines such as guanidine, thiourea, urea, and hydrazide .Molecular Structure Analysis

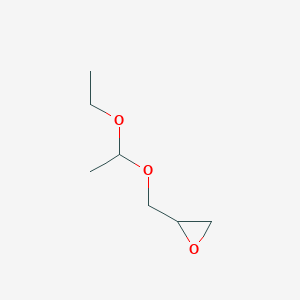

The molecular formula of Methyl 2-(piperazin-1-yl)acetate is C7H14N2O2 . Its InChI key is UHHVABRWHRKEPJ-UHFFFAOYSA-N . The compound has a molecular weight of 158.20 g/mol .Physical And Chemical Properties Analysis

Methyl 2-(piperazin-1-yl)acetate has a molecular weight of 158.20 g/mol . It has a topological polar surface area of 41.6 Ų . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 158.105527694 g/mol .Applications De Recherche Scientifique

Antimicrobial Activity

- Scientific Field : Microbiology

- Application Summary : Methyl 2-(piperazin-1-yl)acetate has been synthesized and studied for its antimicrobial activity . It’s particularly effective against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) .

- Methods of Application : The compound is synthesized and then applied to microbial cells. The uptake of the compound into the cells is measured using fluorescence microscopy . The influence of the compound on the configuration of microbial cells is investigated using transmission electron microscopy (TEM) . A DNA gyrase supercoiling assay is used to investigate whether the compound inhibits DNA gyrase .

- Results : The compound was taken up by more than 50% of microbial cells within 30 minutes . TEM revealed hollowed-out bacterial cytoplasms in the specimen treated with the compound, although there was no disintegration of the bacterial membrane . The DNA gyrase supercoiling assay showed a dose-dependent reduction in fluorescence intensity as the concentration of the compound increased . This suggests that the compound is taken up by microbial cells, resulting in cell disruption, and reveals that one of the mechanisms underlying the antimicrobial activity of the compound is the inhibition of DNA gyrase .

Antibacterial Activity

- Scientific Field : Pharmacology

- Application Summary : Some newly synthesized compounds containing Methyl 2-(piperazin-1-yl)acetate were screened for their antibacterial activity .

- Methods of Application : The compounds were synthesized and then screened for their antibacterial activity against Gram-negative (Escherechia coli ATCC 8739) and Gram-positive (Staphylococcus aureus ATCC 25923) microorganisms .

- Results : The results of the antibacterial activity screening are not specified in the source .

Safety And Hazards

Propriétés

IUPAC Name |

methyl 2-piperazin-1-ylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-11-7(10)6-9-4-2-8-3-5-9/h8H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHVABRWHRKEPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(piperazin-1-yl)acetate | |

CAS RN |

82516-17-4 |

Source

|

| Record name | 1-Piperazineacetic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82516-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1355127.png)

![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride](/img/structure/B1355130.png)